Chemical structure of Ethyl 11-bromoundecanoate.
Chemical structure of Ethyl 11-bromoundecanoate.
An In-Depth Technical Guide to Ethyl 11-bromoundecanoate: Structure, Synthesis, and Applications
Introduction
Ethyl 11-bromoundecanoate is a bifunctional linear-chain aliphatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its structure incorporates a terminal bromine atom and an ethyl ester group, separated by a flexible nine-carbon methylene chain. This unique arrangement allows for orthogonal chemical modifications, making it a highly versatile building block and linker molecule. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the ester moiety can be hydrolyzed or transesterified. This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and key applications of Ethyl 11-bromoundecanoate for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of Ethyl 11-bromoundecanoate are dictated by its molecular structure, which consists of an undecanoic acid backbone functionalized with a bromo group at the ω-position (carbon 11) and esterified with ethanol at the carboxyl group.
Chemical Identifiers:
-
IUPAC Name: ethyl 11-bromoundecanoate[1][]
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Canonical SMILES: CCOC(=O)CCCCCCCCCCBr[1][]
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InChI Key: RGWOAXNKJWTDFA-UHFFFAOYSA-N[1][]
The long aliphatic chain imparts significant lipophilic character to the molecule, influencing its solubility and its utility in modifying surface properties or traversing biological membranes.[6]
Caption:
Table 1: Physicochemical Properties of Ethyl 11-bromoundecanoate
| Property | Value | Source(s) |
| Molecular Weight | 293.24 g/mol | [1][][5][7] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Melting Point | 30-31 °C | [7] |
| Boiling Point | 322.5 °C at 760 mmHg | [3][7] |
| Density | 1.128 g/cm³ | [3][7] |
| Flash Point | 169.6 °C | [3][7] |
| Storage | Room temperature, sealed, dry | [4] |
Synthesis and Purification
The most common and straightforward method for synthesizing Ethyl 11-bromoundecanoate is through the Fischer esterification of its corresponding carboxylic acid, 11-bromoundecanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.
Causality of Experimental Choices:
-
Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.
-
Acid Catalyst (HCl or H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Reflux Conditions: The reaction is typically performed at the boiling point of the ethanol to increase the reaction rate. A reflux condenser prevents the loss of volatile solvent and reactants.
-
Aqueous Work-up: Washing with water removes the acid catalyst and any excess ethanol. A subsequent wash with a weak base like sodium bicarbonate solution neutralizes any remaining acid.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization outlined in the next section.
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add 11-bromoundecanoic acid (e.g., 41.38 g, 156 mmol).[8]
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Reagent Addition: Add absolute ethanol (60 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL) or sulfuric acid.[8]
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Reaction Execution: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 11-bromoundecanoate.
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Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity (>98%).
Caption: General workflow for the synthesis of Ethyl 11-bromoundecanoate.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized Ethyl 11-bromoundecanoate, a combination of spectroscopic techniques is employed.[9][10][11]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide a definitive structural confirmation. Expected signals include:
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A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group.
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A quartet for the methylene protons (-O-CH₂ -CH₃) adjacent to the ester oxygen.
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A triplet for the methylene protons adjacent to the bromine atom (-CH₂ -Br).
-
A series of multiplets for the other methylene protons in the long aliphatic chain.
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A triplet for the methylene protons adjacent to the carbonyl group (-CH₂ -C=O).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon atom bonded to bromine, and the various methylene carbons along the chain.
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-Br stretch will appear in the fingerprint region, typically around 500-600 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) indicates the completion of the reaction.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (293.24 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed, which is a definitive indicator of the presence of a single bromine atom.[9]
Key Applications in Research and Development
The dual functionality of Ethyl 11-bromoundecanoate makes it a valuable intermediate in several advanced applications.[4][7]
Linker in Drug Development (PROTACs)
Ethyl 11-bromoundecanoate is widely used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14][15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14] The long, flexible aliphatic chain of Ethyl 11-bromoundecanoate is ideal for spanning the distance between the target protein ligand and the E3 ligase ligand, a critical parameter for efficient ternary complex formation.[16] The terminal bromine allows for facile attachment to one of the ligands via nucleophilic substitution.
Formation of Self-Assembled Monolayers (SAMs)
The long alkyl chain structure is suitable for forming ordered, self-assembled monolayers (SAMs) on various substrates.[17][18] While typically thiol-based linkers are used for gold surfaces, derivatives of 11-bromoundecanoic acid can be used to functionalize surfaces.[19][20][21] For instance, the bromine can be converted to other functional groups (like a thiol or an amine) that can bind to a surface. The ester group can then be presented at the monolayer-air/solvent interface to tailor surface properties like wettability or to serve as an anchor point for immobilizing biomolecules.[20]
Intermediate in Organic and Polymer Synthesis
Ethyl 11-bromoundecanoate serves as a precursor for a wide range of long-chain functionalized molecules.[4][6] The bromine can be displaced by various nucleophiles (e.g., azides, amines, cyanides) to introduce different functionalities. This versatility makes it a key starting material in the synthesis of:
-
Specialty polymers with functional side chains.
-
Surfactants and emulsifiers.[7]
-
Components for flavors and fragrances.[7]
Safety and Handling
While comprehensive toxicity data is limited, standard laboratory precautions should be taken when handling Ethyl 11-bromoundecanoate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] It should be stored in a tightly sealed container in a dry, cool place.[4]
Conclusion
Ethyl 11-bromoundecanoate is a powerful and versatile chemical tool for researchers. Its simple, bifunctional structure, characterized by a terminal bromide and an ethyl ester, provides two reactive sites for orthogonal chemical transformations. This property, combined with its long aliphatic chain, has led to its critical role as a linker in the burgeoning field of PROTAC-based drug discovery and as a building block in materials science and organic synthesis. The straightforward synthesis and well-defined spectroscopic signature make it an accessible and reliable component for advanced chemical and biological applications.
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